![molecular formula C37H34N2 B12601463 2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole CAS No. 643029-59-8](/img/structure/B12601463.png)
2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core substituted with two biphenyl groups, each of which is further substituted with three methyl groups. The presence of these bulky substituents imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
The synthesis of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivatives: The initial step involves the synthesis of 2,4,6-trimethylbiphenyl derivatives through Friedel-Crafts alkylation of biphenyl with methyl groups.
Coupling Reaction: The biphenyl derivatives are then coupled with benzimidazole precursors using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Cyclization: The final step involves cyclization to form the benzimidazole core, which can be achieved through condensation reactions under acidic or basic conditions.
Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and purity while reducing reaction times and costs .
Chemical Reactions Analysis
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzimidazole core to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings, using reagents like halogens or nitro groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with transition metals for catalysis and material science applications.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties
Mechanism of Action
The mechanism of action of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole stands out due to its unique structural features and reactivity. Similar compounds include:
2,2’-Bis(2,4,6-trimethylphenyl)benzimidazole: Lacks the biphenyl groups, resulting in different steric and electronic properties.
2,2’-Bis(2,4,6-trimethylphenyl)-1H-benzimidazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2,2’-Bis(2,4,6-trimethylphenyl)-2H-benzimidazole: Another variant with distinct electronic properties due to different substitution
Properties
CAS No. |
643029-59-8 |
|---|---|
Molecular Formula |
C37H34N2 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]benzimidazole |
InChI |
InChI=1S/C37H34N2/c1-23-19-25(3)35(26(4)20-23)29-11-15-31(16-12-29)37(38-33-9-7-8-10-34(33)39-37)32-17-13-30(14-18-32)36-27(5)21-24(2)22-28(36)6/h7-22H,1-6H3 |
InChI Key |
STZYOBARTXNJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3(N=C4C=CC=CC4=N3)C5=CC=C(C=C5)C6=C(C=C(C=C6C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
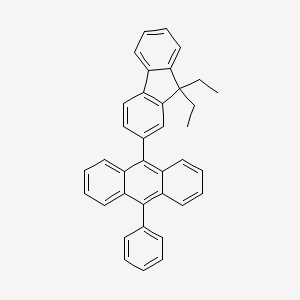
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
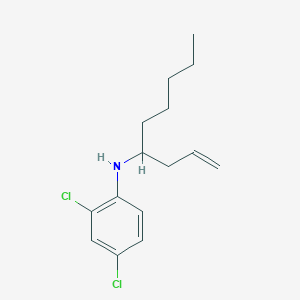
![(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone](/img/structure/B12601427.png)
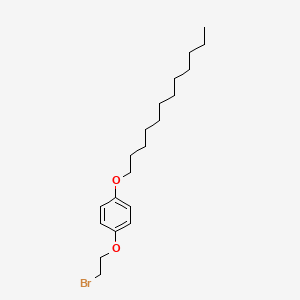
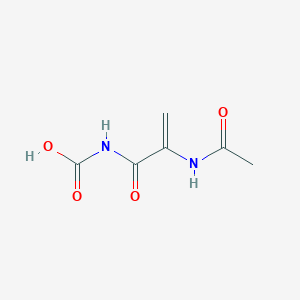
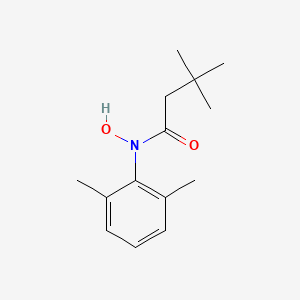
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
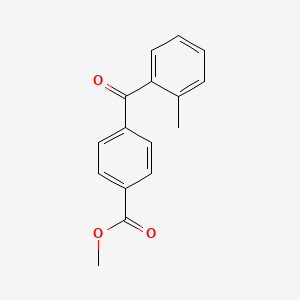
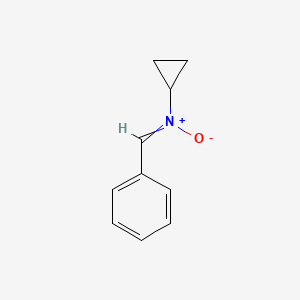
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
